Borinic acid, diphenyl-, 3-hydroxypropyl ester
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Overview
Description
Borinic acid, diphenyl-, 3-hydroxypropyl ester: is an organoboron compound that belongs to the class of borinic acids. These compounds are characterized by the presence of two carbon-boron (C-B) bonds and one boron-oxygen (B-O) bond. Borinic acids and their derivatives, such as borinic esters, are known for their enhanced Lewis acidity compared to boronic acids
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of borinic acid, diphenyl-, 3-hydroxypropyl ester typically involves the reaction of diphenylborinic acid with 3-hydroxypropyl alcohol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. A common method involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process .
Industrial Production Methods: Industrial production of borinic acid esters often involves the use of large-scale esterification reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the esterification process .
Chemical Reactions Analysis
Types of Reactions: Borinic acid, diphenyl-, 3-hydroxypropyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the ester back to the corresponding borinic acid.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Diphenylborinic acid.
Substitution: Various substituted borinic esters
Scientific Research Applications
Chemistry: Borinic acid, diphenyl-, 3-hydroxypropyl ester is used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. It serves as a reagent in the synthesis of complex organic molecules .
Biology and Medicine: Research has shown that borinic esters can inhibit bacterial growth by targeting specific bacterial enzymes. This makes them potential candidates for developing new antibacterial agents .
Industry: In the industrial sector, borinic acid esters are used as catalysts in polymerization reactions and as intermediates in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of borinic acid, diphenyl-, 3-hydroxypropyl ester involves its ability to coordinate with various nucleophiles due to its enhanced Lewis acidity. This coordination facilitates various chemical transformations, such as cross-coupling reactions. The compound can also inhibit bacterial enzymes by binding to their active sites, thereby disrupting their function .
Comparison with Similar Compounds
Boronic acids (RB(OH)2): These compounds have one C-B bond and two B-O bonds, making them less acidic than borinic acids.
Boronate esters (RB(OR’)2): These esters are similar in structure but have different reactivity profiles.
Triarylboranes (R3B): These compounds have three C-B bonds and are used in different types of chemical reactions.
Uniqueness: Borinic acid, diphenyl-, 3-hydroxypropyl ester is unique due to its enhanced Lewis acidity, which allows it to participate in a wider range of chemical reactions compared to boronic acids and boronate esters. Its ability to inhibit bacterial enzymes also sets it apart from other boron-containing compounds .
Properties
CAS No. |
74666-84-5 |
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Molecular Formula |
C15H17BO2 |
Molecular Weight |
240.11 g/mol |
IUPAC Name |
3-diphenylboranyloxypropan-1-ol |
InChI |
InChI=1S/C15H17BO2/c17-12-7-13-18-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,17H,7,12-13H2 |
InChI Key |
POSZGGIDNGOMAJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OCCCO |
Origin of Product |
United States |
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